2-Methyl-5-(trimethylstannyl)thiazole
Description
2-Methyl-5-(trimethylstannyl)thiazole is an organotin-containing heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 2 and a trimethylstannyl (-Sn(CH₃)₃) group at position 3. The trimethylstannyl moiety confers unique reactivity, making this compound valuable in organometallic chemistry, particularly in cross-coupling reactions such as the Stille reaction, which facilitates carbon-carbon bond formation .
Properties
Molecular Formula |
C7H13NSSn |
|---|---|
Molecular Weight |
261.96 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1,3-thiazol-5-yl)stannane |
InChI |
InChI=1S/C4H4NS.3CH3.Sn/c1-4-5-2-3-6-4;;;;/h2H,1H3;3*1H3; |
InChI Key |
KBPKVLILPAUOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)[Sn](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Organotin Substituents
5-Methyl-2-(tri-n-butylstannyl)thiazole
- Molecular Formula : C₁₆H₃₁NSSn
- Molecular Weight : 388.2 g/mol
- Key Differences : The tri-n-butylstannyl group (-Sn(C₄H₉)₃) increases steric bulk and lipophilicity compared to the trimethylstannyl group. This reduces reactivity in cross-coupling reactions but enhances stability during storage .
- Applications : Used as a reagent in synthetic organic chemistry for constructing complex molecules via Stille coupling.
2-(Methylthio)-5-(tributylstannyl)thiazole
- Molecular Formula : C₁₆H₃₁NS₂Sn
- Molecular Weight : 420.26 g/mol
- Key Differences : The methylthio (-SMe) group at position 2 introduces electron-withdrawing effects, altering the electronic profile of the thiazole ring. This may influence regioselectivity in reactions compared to the methyl-substituted analog .
Comparative Data Table: Organotin Thiazoles
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Properties |
|---|---|---|---|---|
| 2-Methyl-5-(trimethylstannyl)thiazole | C₇H₁₂NSSn | ~290 | -CH₃ (2), -Sn(CH₃)₃ (5) | High reactivity, moderate stability |
| 5-Methyl-2-(tri-n-butylstannyl)thiazole | C₁₆H₃₁NSSn | 388.2 | -CH₃ (5), -Sn(C₄H₉)₃ (2) | Lower reactivity, higher stability |
| 2-(Methylthio)-5-(tributylstannyl)thiazole | C₁₆H₃₁NS₂Sn | 420.26 | -SMe (2), -Sn(C₄H₉)₃ (5) | Electron-deficient ring, toxic |
Non-Tin Thiazole Derivatives
2-Methyl-5-(2-hydroxyethyl)thiazole
- Molecular Formula: C₆H₉NOS
- Molecular Weight : 143.2 g/mol
- Key Differences : The hydroxyethyl group increases hydrophilicity, making this compound more suitable for aqueous-phase reactions or drug delivery systems compared to lipophilic stannyl analogs .
5-Ethyl-2-methylthiazole
- Molecular Formula : C₆H₉NS
- Molecular Weight : 127.2 g/mol
- Key Differences : Simpler alkyl substituents result in lower molecular weight and reduced steric hindrance, favoring applications in fragrance or agrochemical industries .
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